molecular formula C9H10FNO2 B8640310 2-Amino-1-(2-fluoro-4-methoxyphenyl)ethanone

2-Amino-1-(2-fluoro-4-methoxyphenyl)ethanone

Cat. No. B8640310
M. Wt: 183.18 g/mol
InChI Key: XXHOOSJWBBTRLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09278996B2

Procedure details

To a solution of 2-azido-1-(2-fluoro-4-methoxyphenyl)ethanone (4.80 g, 25.36 mmol) in 100 mL of tetrahydrofuran were added triphenylphosphine (6.65 g, 25.36 mmol) and p-toluenesulfonic acid (14.5 g, 76.11 mmol), followed by stirring at room temperature for 16 hrs.
Name
2-azido-1-(2-fluoro-4-methoxyphenyl)ethanone
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
6.65 g
Type
reactant
Reaction Step One
Quantity
14.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]([CH2:4][C:5]([C:7]1[CH:12]=[CH:11][C:10]([O:13][CH3:14])=[CH:9][C:8]=1[F:15])=[O:6])=[N+]=[N-].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(C)C=CC(S(O)(=O)=O)=CC=1>O1CCCC1>[NH2:1][CH2:4][C:5]([C:7]1[CH:12]=[CH:11][C:10]([O:13][CH3:14])=[CH:9][C:8]=1[F:15])=[O:6]

Inputs

Step One
Name
2-azido-1-(2-fluoro-4-methoxyphenyl)ethanone
Quantity
4.8 g
Type
reactant
Smiles
N(=[N+]=[N-])CC(=O)C1=C(C=C(C=C1)OC)F
Name
Quantity
6.65 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
14.5 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 16 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
NCC(=O)C1=C(C=C(C=C1)OC)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.